Urea formation: Reacting with isocyanates to form urea derivatives, a common motif found in many pharmaceutical compounds [, , , , , , , , , , , ].
Applications
Kinase inhibitors: 4-Chloro-3-(trifluoromethyl)phenyl moiety is incorporated into molecules targeting kinase enzymes like VEGFR-2 [] and KDR [], crucial targets for anticancer drug development.
Histone acetyltransferase (HAT) activators: The core structure is present in CTB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide), an activator of the p300 HAT enzyme [].
Anticancer agents: Derivatives incorporating this structural motif exhibit promising anticancer activity against various cancer cell lines, including MCF-7 [], A549, and BGC-823 [].
Compound Description: CTB is recognized as a potent activator of the p300 histone acetyltransferase (HAT) enzyme. [] This activation role in the p300 HAT enzyme suggests potential implications in various cellular processes, including gene transcription.
Relevance: CTB shares the 4-Chloro-3-(trifluoromethyl)phenyl moiety with 4-Chloro-3-(trifluoromethyl)benzylamine, indicating similar chemical properties and potential biological activities. The difference lies in the presence of an ethoxybenzamide group in CTB, which contributes to its distinct biological activity profile. []
Relevance: CTPB exhibits significant structural similarity to 4-Chloro-3-(trifluoromethyl)benzylamine, sharing the common 4-Chloro-3-(trifluoromethyl)phenyl substructure. The presence of a pentadecyl chain in CTPB distinguishes it from CTB and contributes to differences in their interactions within the p300 HAT enzyme active site. []
Sorafenib
Compound Description: Sorafenib is an approved drug known for its selective protein kinase inhibitory activity. [] It is recognized for its therapeutic applications in treating hepatocellular carcinoma and renal cell carcinoma. []
Relevance: Sorafenib and 4-Chloro-3-(trifluoromethyl)benzylamine share the 4-Chloro-3-(trifluoromethyl)phenyl group as a central structural element. The presence of a urea linker and a pyridyl-carboxamide moiety in sorafenib differentiates its structure and biological properties from the target compound. []
Compound Description: CHMFL-KIT-64 is characterized as a potent inhibitor of the c-KIT kinase, demonstrating significant activity against both wild-type and various drug-resistant mutants. [] It displays promising potential as a therapeutic agent for gastrointestinal stromal tumors (GIST). []
Relevance: CHMFL-KIT-64 shares the 4-Chloro-3-(trifluoromethyl)phenyl group with 4-Chloro-3-(trifluoromethyl)benzylamine, highlighting their common chemical backbone. The distinct structural features of CHMFL-KIT-64, including the acetamide linker, dimethoxyquinoline, and phenoxy groups, contribute to its unique inhibitory activity against c-KIT kinase. []
Compound Description: This compound serves as a crucial intermediate in the synthesis of the antitumor agent sorafenib. []
Relevance: This compound is structurally related to 4-Chloro-3-(trifluoromethyl)benzylamine through the shared 4-Chloro-3-(trifluoromethyl)phenyl moiety. This common substructure suggests similar chemical reactivity and potential as building blocks for pharmaceuticals. []
Compound Description: This compound exhibits potent inhibitory activity against the Kinase insert Domain-containing Receptor (KDR), making it a promising candidate for anti-cancer drug development. []
Relevance: This compound shares the 4-Chloro-3-(trifluoromethyl)phenyl group with 4-Chloro-3-(trifluoromethyl)benzylamine, emphasizing its importance as a key pharmacophore. The presence of the urea linker and the substituted pyridyl group in this KDR inhibitor contribute to its specific biological activity and potential as an anti-cancer agent. []
Compound Description: This particular compound demonstrates significant inhibitory effects on the vascular endothelial growth factor receptor 2 (VEGFR-2) kinase. [] This inhibition makes it a potential candidate for developing treatments for VEGFR-2-mediated diseases. []
Relevance: It shares the 4-Chloro-3-(trifluoromethyl)phenyl group with 4-Chloro-3-(trifluoromethyl)benzylamine, highlighting the common structural motif for potential VEGFR-2 kinase inhibitors. The presence of the urea linker, the substituted pyridyloxy group, and the formamyl group in this VEGFR-2 kinase inhibitor contributes to its distinct biological activity. []
Compound Description: This compound is highlighted for its activity in controlling hyperproliferative disorders, particularly in the context of cancer treatment. [, , , , , ]
Relevance: This compound shares the 4-Chloro-3-(trifluoromethyl)phenyl group with 4-Chloro-3-(trifluoromethyl)benzylamine, emphasizing the relevance of this substructure in medicinal chemistry. The presence of the carbamoyl linker, the fluorophenoxy group, and the pyridyl-carboxamide group in this compound contributes to its specific biological activity and potential as an anti-cancer agent. [, , , , , ]
Compound Description: This compound exhibits noteworthy insecticidal activity. []
Relevance: This compound and 4-Chloro-3-(trifluoromethyl)benzylamine both contain the 3-trifluoromethylphenyl group, emphasizing the potential of this substructure in developing insecticidal compounds. []
Compound Description: MMV665807 displays strong anti-staphylococcal and anti-biofilm properties. [] It exhibits potent bactericidal activity against both methicillin-resistant and methicillin-sensitive Staphylococcus aureus strains, effectively killing biofilms at low concentrations. []
Relevance: MMV665807 shares the 3-(trifluoromethyl)phenyl group with 4-Chloro-3-(trifluoromethyl)benzylamine, highlighting their common chemical features. [] The presence of the benzamide group in MMV665807 contributes to its distinct biological activity. []
Compound Description: ANF-2 possesses notable analgesic properties due to its potent inhibitory action on prostaglandin E synthase. []
Relevance: ANF-2 and 4-Chloro-3-(trifluoromethyl)benzylamine both incorporate the 3-(trifluoromethyl)phenyl group in their structures, indicating shared chemical characteristics. []
Compound Description: This family of mono-Mannich base compounds shows promising antimalarial activity in vitro against Plasmodium falciparum. []
Relevance: These compounds and 4-Chloro-3-(trifluoromethyl)benzylamine share the 3-trifluoromethylphenyl group, demonstrating the significance of this substructure in antimalarial research. []
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide
Compound Description: These compounds are important precursors in the synthesis of 8-nitro-1,3-benzothiazin-4-ones, a class of compounds showing promise as antituberculosis agents. [, ]
Relevance: These compounds share the 3-(trifluoromethyl)phenyl group with 4-Chloro-3-(trifluoromethyl)benzylamine, suggesting potential applications of this substructure in developing antituberculosis drugs. [, ]
4-Chloro-3,5-bis(trifluoromethyl)pyrazolate and 4-Bromo-3,5-bis(trifluoromethyl)pyrazolate
Compound Description: These compounds form trinuclear copper(I) and silver(I) adducts, which exhibit photoluminescence properties and potential applications in volatile organic compound (VOC) sensors. []
Relevance: These compounds share the bis(trifluoromethyl)phenyl group with 4-Chloro-3-(trifluoromethyl)benzylamine, indicating a common structural feature and potential for similar applications in material science and sensing technologies. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.